PI3Kδ Affinity Edge: 3‑Piperidinyl Isomer versus 2‑Piperidinyl Regioisomer in a Homologous Patent Series
In the Takeda/AstraZeneca PI3Kδ inhibitor series (U.S. 9,371,321), the 3‑piperidinyl‑7‑azaindole template provides the optimal vector for the critical hinge‑region H‑bond, whereas the 2‑piperidinyl regioisomer loses this interaction entirely. Quantitative profiling of matched molecular pairs shows that the 3‑substituted prototype retains low‑nanomolar PI3Kδ IC₅₀ (<10 nM), while the directly analogous 2‑substituted compound displays IC₅₀ >1 µM, representing a >100‑fold potency discrimination [1].
| Evidence Dimension | PI3Kδ enzymatic IC₅₀ (matched molecular pair) |
|---|---|
| Target Compound Data | <10 nM (3‑piperidinyl‑7‑azaindole core exemplified in patent examples) |
| Comparator Or Baseline | >1 µM (corresponding 2‑piperidinyl‑7‑azaindole isomer) |
| Quantified Difference | >100‑fold |
| Conditions | Recombinant human PI3Kδ, ATP at Kₘ, TR‑FRET‑based activity assay (patent‑disclosed conditions) |
Why This Matters
A >100‑fold potency gap dictates that the incorrect regioisomer would yield a biologically inert tool compound, wasting downstream assay resources and delaying lead optimization.
- [1] Chang, E. et al. Azaindole derivatives as PI3Kδ inhibitors. U.S. Patent 9,371,321 B2, 2016. View Source
